N-(4-bromophenyl)-1-[(3-nitrophenyl)methyl]piperidin-4-amine
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Overview
Description
N-(4-bromophenyl)-1-[(3-nitrophenyl)methyl]piperidin-4-amine is a complex organic compound that features a piperidine ring substituted with a bromophenyl and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-1-[(3-nitrophenyl)methyl]piperidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.
Substitution Reactions: The bromophenyl and nitrophenyl groups are introduced via nucleophilic substitution reactions. These reactions often require specific catalysts and solvents to proceed efficiently.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-1-[(3-nitrophenyl)methyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Reagents like sodium hydride (NaH) or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amine derivatives.
Scientific Research Applications
N-(4-bromophenyl)-1-[(3-nitrophenyl)methyl]piperidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-1-[(3-nitrophenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets. The bromophenyl and nitrophenyl groups can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-3-methoxybenzamide: Similar in structure but with a methoxy group instead of a nitrophenyl group.
N-(3-nitrophenyl)-4-methylbenzamide: Features a nitrophenyl group but differs in the position and nature of other substituents.
Uniqueness
N-(4-bromophenyl)-1-[(3-nitrophenyl)methyl]piperidin-4-amine is unique due to the combination of its bromophenyl and nitrophenyl groups attached to a piperidine ring. This unique structure imparts specific chemical and biological properties that are not observed in its analogs.
Properties
Molecular Formula |
C18H20BrN3O2 |
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Molecular Weight |
390.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-1-[(3-nitrophenyl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C18H20BrN3O2/c19-15-4-6-16(7-5-15)20-17-8-10-21(11-9-17)13-14-2-1-3-18(12-14)22(23)24/h1-7,12,17,20H,8-11,13H2 |
InChI Key |
IYJHYAYNOINYPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC2=CC=C(C=C2)Br)CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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